molecular formula C18H17N3O4 B11359195 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

Cat. No.: B11359195
M. Wt: 339.3 g/mol
InChI Key: REWYQOBKLLRTGS-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The resulting product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like ceric ammonium nitrate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxadiazole derivatives.

    Reduction: Formation of reduced oxadiazole compounds.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    Azetidinones: Compounds containing the azetidinone ring, which have been studied for their biological activities.

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H17N3O4/c1-3-24-15-10-4-12(5-11-15)16-17(21-25-20-16)19-18(22)13-6-8-14(23-2)9-7-13/h4-11H,3H2,1-2H3,(H,19,21,22)

InChI Key

REWYQOBKLLRTGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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